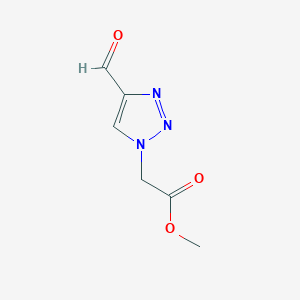

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazole-containing scaffolds has been a topic of interest in pharmaceutical research . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, the core structure in the compound, are significant in the realm of medicinal chemistry. They are known for their use in the synthesis of various drugs due to their stability and mimicry of peptide bonds. For instance, the triazole ring is present in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

The triazole moiety serves as a versatile intermediate in organic synthesis. Its incorporation into other compounds can improve stability and reactivity, making it a valuable component in the synthesis of complex organic molecules .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the creation of polymers with enhanced properties. Their incorporation can lead to materials with better thermal stability and mechanical strength .

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for constructing supramolecular structures. These structures have potential applications in the development of new materials and sensors .

Bioconjugation

Triazoles are used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This application is crucial in the field of chemical biology for the development of targeted therapies .

Fluorescent Imaging

The triazole ring can be functionalized to act as a fluorescent probe. This application is particularly useful in biological research for tracking and imaging of cells and proteins .

Material Science

Triazole derivatives have found applications in material science due to their ability to form robust materials. They are used in the development of new materials with potential use in electronics and nanotechnology .

Antiviral Agents

Lastly, triazole derivatives are effective in the discovery of antiviral agents. The modification of nucleobases with triazole derivatives has shown promise in the development of new antiviral drugs .

作用機序

Target of Action

Methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . .

Mode of Action

Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The carbonyl group in the structure may also contribute to its ability to form hydrogen bonds .

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Compounds with a 1,2,4-triazole ring are known to have good bioavailability due to their ability to form hydrogen bonds .

Result of Action

Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under thermal and acid conditions and is insensitive to redox, hydrolysis, and enzymatic hydrolase . .

特性

IUPAC Name |

methyl 2-(4-formyltriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKHYYZLQGIYMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

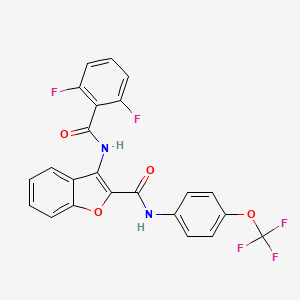

![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)

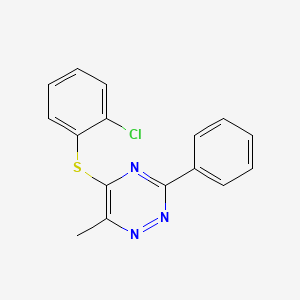

![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)

![2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2902881.png)

![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)

![Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2902886.png)

![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)

![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)

![7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2902892.png)